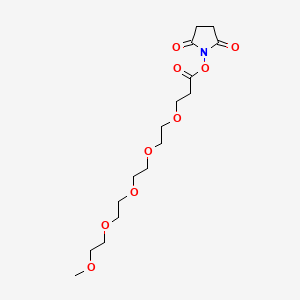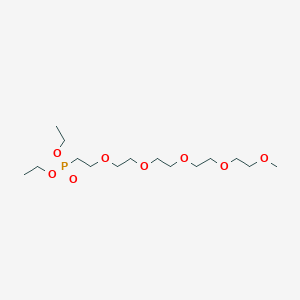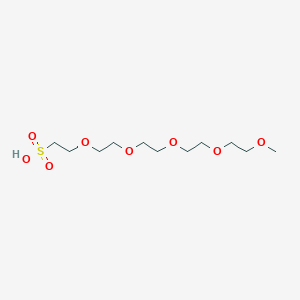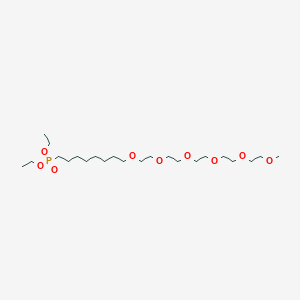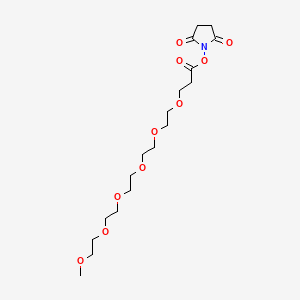![molecular formula C17H17NO4S B609347 2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione CAS No. 135980-66-4](/img/structure/B609347.png)
2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione
Vue d'ensemble
Description
“2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione” is a highly selective fluorogenic probe for thiols . It selectively images thiols in live cells and specifically labels protein thiols with a turn-on signal to determine diverse reversible protein thiol modifications . The molecular formula is C17H17NO4S and the molecular weight is 331.39 .
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione derivatives involves aldol condensation reactions . For example, polymers based on isoquinoline-1,3-dione-derived electron-acceptors were synthesized via aldol condensation reactions between isoquinoline-1,3-dione and the dialdehyde of various compounds .Molecular Structure Analysis
The molecular structure of “2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione” can be represented by the Canonical SMILES: CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O .Applications De Recherche Scientifique
Fluorescent Probes and Imaging
- Fluorescent Probe Development: A derivative of benzo[de]isoquinoline-1,3-dione was used to create a fluorescent probe for detecting 1,4-dithiothreitol (DTT), demonstrating potential in biological and biomedical research. This probe showcased rapid response, selectivity, and low cytotoxicity, making it suitable for cell imaging applications (Sun et al., 2018).
Chemosensor Systems
- Anion Detection: Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and shown to exhibit high selectivity as chemosensors for anion detection. This illustrates the compound's utility in analytical chemistry (Tolpygin et al., 2013).
Synthesis and Functionalization
- Isoquinoline-1,3-Dione Derivatives: Research has focused on the synthesis of isoquinoline-1,3-dione derivatives through various chemical reactions, highlighting the compound's versatility in creating new chemical entities for potential applications in drug discovery and material science (Yu et al., 2015).
Fluorophores and UV Absorbers
- Photostabilizing Fluorophores: Novel fluorophores based on benzo[de]isoquinoline-1,3-dione were synthesized, exhibiting yellow-green emission and enhanced photostability. These fluorophores have potential applications in materials science, particularly in polymer stabilization and dyeing (Bojinov & Panova, 2007).
Therapeutic Research
- Inhibitors Development: Derivatives of isoquinoline-1,3-dione have been investigated as inhibitors in therapeutic research, particularly in the context of targeting specific proteins or enzymes involved in disease processes. This research direction signifies the potential of the compound in the development of new drugs (Tsou et al., 2009).
Bioimaging Applications
- Copper Ion Detection: A derivative of 2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione was developed as a fluorescent probe for copper ion detection. This application demonstrates the compound's role in bioimaging and the detection of specific ions in biological systems (Wei et al., 2021).
Mécanisme D'action
Orientations Futures
The compound has potential applications in the development of luminescent materials based on biopolymers . It can be used in a FRET cascade that enables the conversion of UV light to white light . This could have implications in areas such as bioimaging, information encoding or encryption, biomimetic actuators, and LEDs .
Propriétés
IUPAC Name |
2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPRGLACNOMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





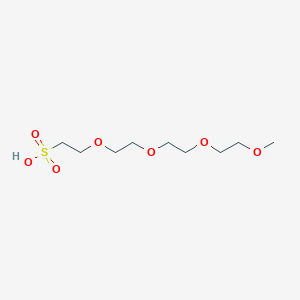
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)

